molecular formula C10H18O B125121 2-Propylhept-2-enal CAS No. 34880-43-8

2-Propylhept-2-enal

Cat. No. B125121
Key on ui cas rn: 34880-43-8
M. Wt: 154.25 g/mol
InChI Key: GADNZGQWPNTMCH-NTMALXAHSA-N
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Patent
US06340778B1

Procedure details

The nitrogen present in the crude product leaves the gas separator 8 via line 9 together with an azeotrope containing water, n-pentanal and the products. The stream was cooled (cooler and separator are not shown in FIG. 1). At the separator an organic phase and an aqueous phase were formed. The organic phase was passed to the product separator 11. The aqueous phase was discarded.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-propylheptenal

Identifiers

REACTION_CXSMILES
[CH:1](=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5]>O>[CH2:3]([C:2](=[CH:1][CH2:2][CH2:3][CH2:4][CH3:5])[CH:1]=[O:6])[CH2:4][CH3:5]

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stream was cooled (cooler and separator
CUSTOM
Type
CUSTOM
Details
At the separator an organic phase and an aqueous phase were formed

Outcomes

Product
Name
2-propylheptenal
Type
Smiles
C(CC)C(C=O)=CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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